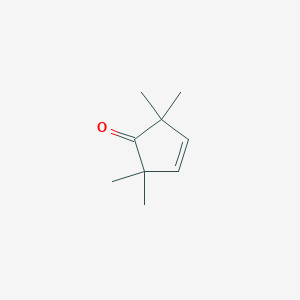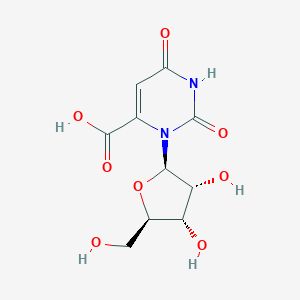
1-(2,3-Dihydro-7-benzofuranyl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzofuran derivatives is a topic of interest due to their potential applications in various fields, including medicinal chemistry. In the first paper, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups at the 5-position of the benzofuran ring were synthesized from 2-(2-formylphenoxy)alkanoic acids. The reduction of these ethanones with lithium aluminum hydride yielded 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols with high yields. Additionally, the nitro compounds were selectively reduced to amino compounds using Pd/C at room temperature . The second paper describes the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ, leading to a mixture of benzofuran and 2,3-dihydrobenzofuran derivatives. The proportions of the products were dependent on the amount of DDQ used, and an alternative synthesis route for one of the products was also reported .
Molecular Structure Analysis
The third paper provides a detailed analysis of the molecular structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime. The compound was characterized using various spectroscopic methods and single-crystal X-ray crystallography. The study also included theoretical calculations using DFT to optimize the geometry of the compound, which was then compared with the experimental data. The HOMO and LUMO energies were calculated to understand the electronic character of the compound. Additionally, the electronic transitions and spectral features were investigated using TD-DFT calculations. The charge distribution on the molecule was visualized using Electrostatic Potentials (ESP) analysis, which also confirmed the optimized structure formed in the crystals by hydrogen bonds. The noncovalent supramolecular interactions were quantified using Hirshfeld surface analysis .
Chemical Reactions Analysis
The papers provided do not offer extensive details on the chemical reactions of 1-(2,3-Dihydro-7-benzofuranyl)ethanone specifically. However, the synthesis and reduction processes described in the first paper and the oxidation reactions in the second paper give insights into the reactivity of similar benzofuran derivatives. These reactions involve the formation and transformation of benzofuran rings, which are key structural components in the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,3-Dihydro-7-benzofuranyl)ethanone are not directly discussed in the provided papers. However, the synthesis and structural analysis of related benzofuran compounds suggest that these molecules may exhibit interesting electronic and optical properties, as indicated by the DFT and TD-DFT calculations in the third paper . The antiviral activity of some benzofuran derivatives, as mentioned in the fourth paper, also points to the biological relevance of these compounds .
Relevant Case Studies
The fourth paper presents a case study where new benzofuran derivatives were synthesized and evaluated for their antiviral activity. Specifically, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed activity against respiratory syncytial virus, and a di(2-acetylbenzofuranyl-7-oxy)-n-propane derivative exhibited activity against influenza A virus . These case studies highlight the potential of benzofuran derivatives in the development of antiviral agents.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
-
Anti-HIV Research
-
Chemical Analysis
-
Anti-Hepatitis C Research
-
Anticancer Agents
-
Preparation of Piperazine Derivatives
-
Natural Product Sources
-
Preparation of Aminoalkanol Derivatives
-
Anti-HIV Potency
Safety And Hazards
Direcciones Futuras
Benzofuran compounds, including “1-(2,3-Dihydro-7-benzofuranyl)ethanone”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring these properties and developing new synthesis methods.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFONFAIHVPZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442348 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-7-benzofuranyl)ethanone | |
CAS RN |
170730-06-0 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

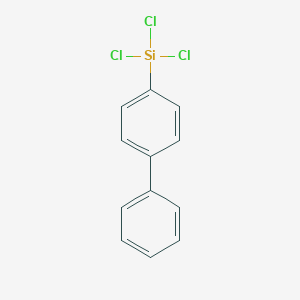

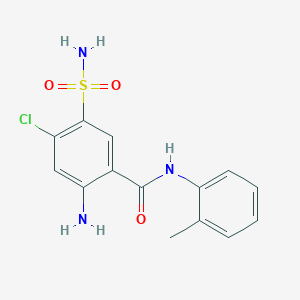
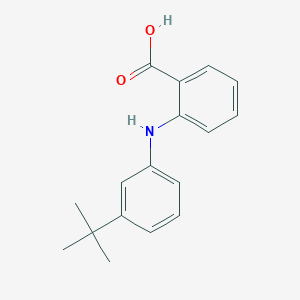
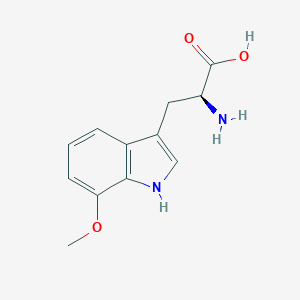
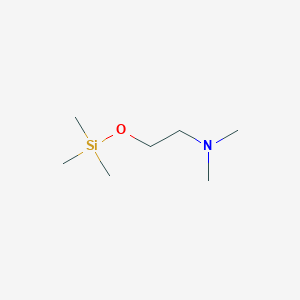
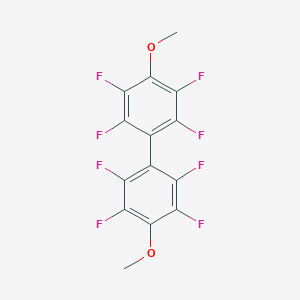
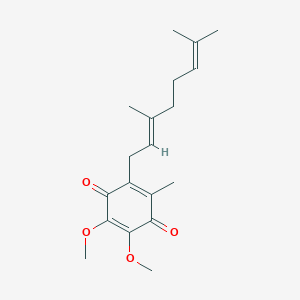
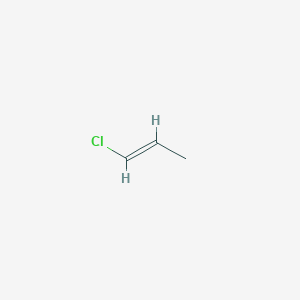
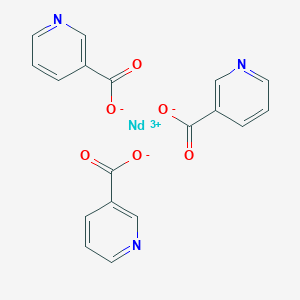
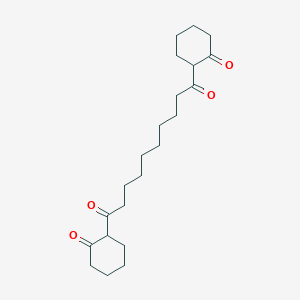
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
